molecular formula C10H13BrFN B1380223 4-bromo-N,N-diethyl-3-fluoroaniline CAS No. 761001-64-3

4-bromo-N,N-diethyl-3-fluoroaniline

Cat. No.: B1380223
CAS No.: 761001-64-3
M. Wt: 246.12 g/mol
InChI Key: RKIYKABTXNDNOW-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-3-fluoroaniline (CAS: Not explicitly listed; CID: 80463456) is a halogenated aromatic amine with the molecular formula C₁₀H₁₃BrFN (molecular weight: 246.12 g/mol). Its structure features a benzene ring substituted with bromine at the para position (C4), fluorine at the meta position (C3), and a diethylamino group (-N(CH₂CH₃)₂) at the amine site (C1). The SMILES notation is CCN(CC)C1=CC(=C(C=C1)Br)F, and its InChIKey is RKIYKABTXNDNOW-UHFFFAOYSA-N .

This compound is commercially available (e.g., from CymitQuimica at €507/50 mg) and serves as a key intermediate in organic synthesis, particularly in the preparation of π-conjugated materials for organic electronics . The diethylamino group enhances electron-donating capabilities, while bromine and fluorine substituents influence regioselectivity and stability in further reactions.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIYKABTXNDNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-diethyl-3-fluoroaniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using diethyl sulfate or similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-diethyl-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N,N-diethyl-3-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-3-fluoroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-5-fluoro-N,N-diethylaniline

Structural Differences: The bromine and fluorine substituents are shifted to C3 and C5, respectively, altering electronic distribution. However, the meta-fluorine may weaken resonance effects compared to the para-bromo in the original structure .

N,N-Dimethyl Analog: 4-Bromo-N,N-dimethylaniline

Structural Differences: Replaces diethyl with dimethyl groups. Impact: The smaller methyl groups reduce steric bulk, increasing solubility in polar solvents. However, the dimethylamino group is less electron-donating than diethyl, which may slow down reactions requiring strong electron donation, such as Ullmann couplings .

Nitro-Substituted Analog: 4-Bromo-3-fluoro-2-nitroaniline

Structural Differences: Introduces a nitro group at C2. Impact: The nitro group is a strong electron-withdrawing substituent, making the compound more reactive in nucleophilic aromatic substitution but less stable under reducing conditions. This contrasts with the electron-donating diethylamino group in the target compound .

Brominated Diphenylamine: 4-Bromo-N-(4-bromophenyl)aniline

Structural Differences: Contains two brominated benzene rings linked via an amine. Impact: The dibrominated structure exhibits stronger intermolecular halogen bonding (Br···Br contacts: 3.568 Å) compared to the mono-brominated target compound. This enhances crystallinity and thermal stability, as observed in flame-retardant applications .

Heterocyclic Derivative: 4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline

Structural Differences : Incorporates an imidazole ring and a methyl group.
Impact : The imidazole group introduces basicity and coordination sites, making this compound suitable for metal-organic frameworks (MOFs) or catalysis. The target compound lacks such functional versatility .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
4-Bromo-N,N-diethyl-3-fluoroaniline C₁₀H₁₃BrFN Br (C4), F (C3), -N(CH₂CH₃)₂ Organic electronics, intermediate
3-Bromo-5-fluoro-N,N-diethylaniline C₁₀H₁₃BrFN Br (C3), F (C5), -N(CH₂CH₃)₂ Potential pharmacological activity
4-Bromo-N,N-dimethylaniline C₈H₁₀BrN Br (C4), -N(CH₃)₂ Ullmann coupling precursor
4-Bromo-3-fluoro-2-nitroaniline C₆H₄BrFN₂O₂ Br (C4), F (C3), NO₂ (C2) Reactive in nucleophilic substitution
4-Bromo-N-(4-bromophenyl)aniline C₁₂H₉Br₂N Br (C4 on both rings) Flame retardants, halogen bonding

Biological Activity

4-Bromo-N,N-diethyl-3-fluoroaniline is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

Molecular Formula : C₁₁H₁₄BrF₃N
SMILES : CC(NCC)C1=CC(=C(C=C1)Br)F
InChIKey : YZVQYIYQGZKXJJ-UHFFFAOYSA-N

The presence of bromine and fluorine atoms in its structure suggests unique interactions with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its structural components could enhance its interaction with microbial membranes or enzymes, leading to inhibition of growth .
  • Anticancer Activity : The compound is under investigation for its potential to inhibit tumor cell proliferation. Studies on similar benzamide derivatives have shown that halogen substituents can enhance reactivity towards cancer cell lines, potentially leading to apoptosis through interference with cellular signaling pathways .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation. This inhibition can disrupt metabolic pathways essential for these cells.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling cascades that can induce apoptosis in cancer cells or inhibit microbial replication .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of certain bacteria and fungi
AnticancerShows potential to inhibit tumor cell proliferation
Enzyme InhibitionPossible inhibitor of specific metabolic enzymes

Case Study: Anticancer Activity

A significant study evaluated a series of benzamide derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. The study highlighted the role of halogen substituents in enhancing cytotoxicity by promoting apoptosis through mitochondrial pathways .

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